molecular formula C11H9NO2 B1348596 Methyl alpha-cyanocinnamate CAS No. 3695-84-9

Methyl alpha-cyanocinnamate

Cat. No.: B1348596
CAS No.: 3695-84-9
M. Wt: 187.19 g/mol
InChI Key: XLNFLJOWTRDNCX-JXMROGBWSA-N
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Description

Methyl alpha-cyanocinnamate is an organic compound with the molecular formula C11H9NO2. It is a derivative of cinnamic acid, where the alpha position is substituted with a cyano group and the carboxylic acid is esterified with a methyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

Methyl alpha-cyanocinnamate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl 2-cyano-3-phenylacrylate, also known as (E)-Methyl 2-cyano-3-phenylacrylate, Methyl alpha-cyanocinnamate, or Methyl (E)-2-Cyano-3-phenylacrylate, primarily targets the mitochondria in cells . The mitochondria play a crucial role in energy production and regulation of cellular metabolism.

Mode of Action

Methyl 2-cyano-3-phenylacrylate interacts with its target, the mitochondria, by inhibiting mitochondrial metabolism . This inhibition leads to a rapid and selective depletion of mitochondrial glutathione, which accompanies the increased generation of reactive oxygen species and mitochondrial dysfunction .

Biochemical Pathways

The action of Methyl 2-cyano-3-phenylacrylate affects the biochemical pathways related to mitochondrial function and oxidative stress . The compound’s interaction with the mitochondria leads to an increase in reactive oxygen species, which can disrupt various cellular processes and lead to cell death.

Pharmacokinetics

The compound’s impact on bioavailability is likely related to its ability to permeate cell membranes and reach its target, the mitochondria .

Result of Action

The molecular and cellular effects of Methyl 2-cyano-3-phenylacrylate’s action include the induction of cell death, either through apoptosis or autophagy . This is due to the compound’s impact on mitochondrial function and the resulting increase in reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-cyano-3-phenylacrylate. For instance, the compound has been used as a catalyst in Suzuki–Miyaura coupling reactions, indicating its potential for reactions requiring acidic or basic sites . .

Biochemical Analysis

Biochemical Properties

Methyl alpha-cyanocinnamate plays a significant role in biochemical reactions, particularly as an inhibitor of monocarboxylate transporter-1 (MCT1). MCT1 is an integral membrane protein that transports lactate into cancer cells. By inhibiting MCT1, this compound disrupts the metabolic symbiosis between hypoxic and aerobic cancer cells, leading to the death of hypoxic cancer cells due to glucose deprivation . This compound interacts with various enzymes and proteins, including those involved in the transport and metabolism of lactate.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by disrupting lactate transport, which is crucial for the survival of hypoxic cancer cells. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MCT1, this compound causes aerobic cancer cells to consume large amounts of glucose rather than lactate, leading to the death of hypoxic cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with MCT1. By binding to MCT1, it inhibits the transport of lactate into cancer cells. This inhibition leads to a disruption in the metabolic symbiosis between hypoxic and aerobic cancer cells, causing glucose deprivation and subsequent cell death in hypoxic regions . Additionally, this compound may influence gene expression and enzyme activity through its interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of MCT1 and prolonged disruption of lactate transport . Long-term effects on cellular function include changes in cell metabolism and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MCT1 and disrupts lactate transport without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate transport and metabolism. It interacts with enzymes and cofactors that regulate the transport and utilization of lactate in cancer cells. By inhibiting MCT1, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in inhibiting MCT1 and disrupting lactate transport .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, MCT1. By binding to MCT1, the compound exerts its inhibitory effects on lactate transport. Additionally, this compound may undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-cyanocinnamate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

    Base: Piperidine or pyridine

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Knoevenagel condensation reactions, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-cyanocinnamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Methyl alpha-cyanobenzoate.

    Reduction: Methyl alpha-aminocinnamate.

    Substitution: Methyl alpha-methoxycinnamate.

Comparison with Similar Compounds

Methyl alpha-cyanocinnamate can be compared with other cinnamate derivatives, such as:

    Methyl cinnamate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 4-hydroxycinnamate: Contains a hydroxyl group at the para position, providing different reactivity and biological activity.

This compound is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-84-9
Record name Cinnamic acid, alpha-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ALPHA-CYANOCINNAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl 2-cyano-3-phenylacrylate interact with biological systems, leading to the observed increase in thioether excretion?

A: While the exact mechanism of interaction isn't fully elucidated in the provided research, the studies suggest that Methyl 2-cyano-3-phenylacrylate undergoes metabolic transformations leading to increased thioether excretion in rats. [, ] This likely occurs through a pathway involving hydrolysis to 2-cyano-3-phenylacrylic acid (CPA). [] Both CPA and Methyl 2-cyano-3-phenylacrylate can conjugate with cysteine, N-acetylcysteine, and glutathione, potentially forming unstable thioether adducts, which are then excreted. [, ] Further research is needed to confirm the precise mechanisms and identify the specific thioether compounds formed.

Q2: Does inhibiting carboxylesterase activity affect the metabolism of Methyl 2-cyano-3-phenylacrylate?

A: Yes, administering tri-ortho tolyl phosphate, a carboxylesterase inhibitor, to rats prior to Methyl 2-cyano-3-phenylacrylate injection resulted in increased urinary excretion of SCN- (thiocyanate) but not thioethers. [] This suggests that carboxylesterases play a role in the metabolic pathway leading to thioether formation, possibly through the hydrolysis of Methyl 2-cyano-3-phenylacrylate to CPA. [] The increase in SCN- excretion may indicate an alternative metabolic pathway becomes more prominent when carboxylesterase activity is inhibited.

Q3: Why were researchers unable to isolate the proposed thioether adducts formed during Methyl 2-cyano-3-phenylacrylate metabolism?

A: The studies indicate that the thioether compounds potentially formed from the reaction of Methyl 2-cyano-3-phenylacrylate or its metabolite, CPA, with N-acetylcysteine are likely very unstable. [] This instability hindered the researchers' ability to isolate and characterize these adducts. [] Further investigation into the stability and degradation pathways of these potential thioether adducts is needed for complete characterization.

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